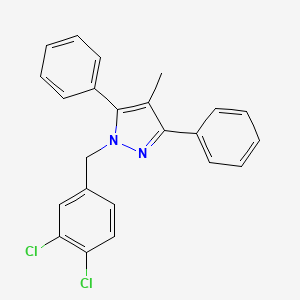
1-(3,4-dichlorobenzyl)-4-methyl-3,5-diphenyl-1H-pyrazole
Übersicht
Beschreibung
1-(3,4-dichlorobenzyl)-4-methyl-3,5-diphenyl-1H-pyrazole (DCMPDP) is a pyrazole-based compound that is used in scientific research for its wide range of applications. DCMPDP is a relatively new compound that was first synthesized in 2018 and has since been studied for its unique properties. It has been studied for its potential applications in various fields, including biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Evaluation
A study by Ningaiah et al. (2014) synthesized a series of compounds including 1-(3,4-dichlorobenzyl)-4-methyl-3,5-diphenyl-1H-pyrazole and evaluated their antimicrobial activity. These compounds exhibited a range of antimicrobial effects, with some showing potent activity against bacteria and fungi (Ningaiah et al., 2014).
Electrochemical Applications
Zandi et al. (2021) investigated the electrocatalyzed N–N coupling and ring cleavage reaction of 1H-Pyrazoles, including the 3,5-diphenyl variant. This research contributes to the electro-organic synthesis of new heterocyclic compounds, highlighting potential applications in electrochemistry (Zandi et al., 2021).
Antimicrobial and Antioxidant Activity
Umesha et al. (2009) synthesized compounds related to 1-(3,4-dichlorobenzyl)-4-methyl-3,5-diphenyl-1H-pyrazole and evaluated their antimicrobial and antioxidant activities. These compounds demonstrated good efficacy in antimicrobial assays and radical scavenging activities, suggesting their potential in pharmaceutical applications (Umesha et al., 2009).
Synthesis and Catalytic Applications
Maurya and Haldar (2020) explored the synthesis of pyrazole derivatives and their application in green oxidation of alcohols using copper(II) complexes. This research emphasizes the role of pyrazole compounds, including 1-(3,4-dichlorobenzyl)-4-methyl-3,5-diphenyl-1H-pyrazole, in developing eco-friendly and efficient catalytic systems (Maurya & Haldar, 2020).
Eigenschaften
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-4-methyl-3,5-diphenylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2/c1-16-22(18-8-4-2-5-9-18)26-27(23(16)19-10-6-3-7-11-19)15-17-12-13-20(24)21(25)14-17/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDJPDIZNDEAHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=CC=C2)CC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorobenzyl)-4-methyl-3,5-diphenyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




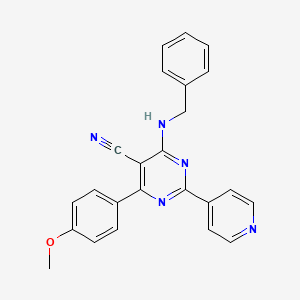
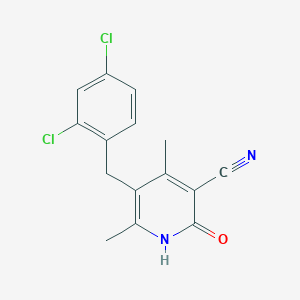

![3-(2-chlorophenyl)-5-methyl-4-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1H-1,2,4-triazol-3-yl]-1,2-oxazole](/img/structure/B3036770.png)
![4-chloro-N-(2-{8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}-2-oxoethyl)benzenecarboxamide](/img/structure/B3036775.png)
![5-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B3036776.png)
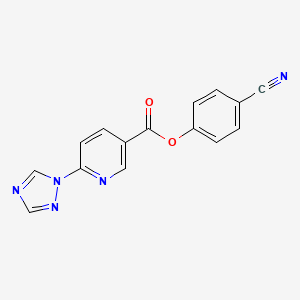

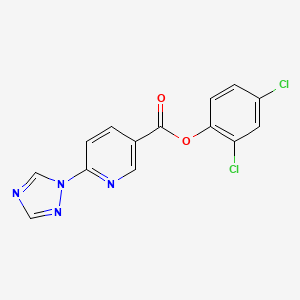
![5-[(E)-N-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-C-methylcarbonimidoyl]-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[(4-fluorophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B3036781.png)
![1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-oxoethyl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B3036782.png)
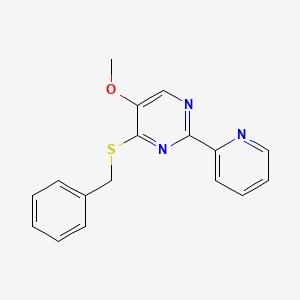
![4-[(E)-2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile](/img/structure/B3036787.png)